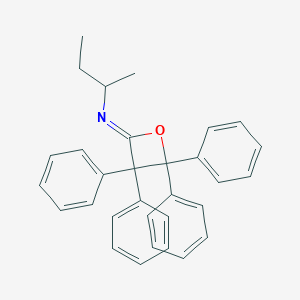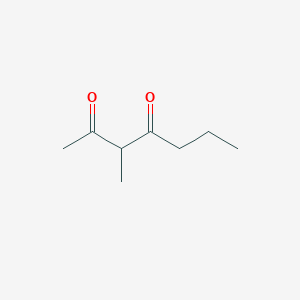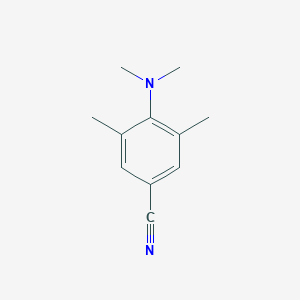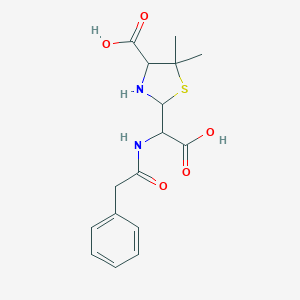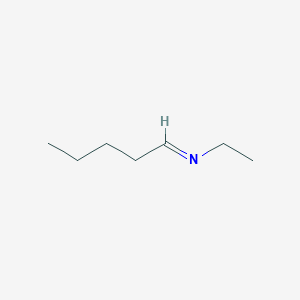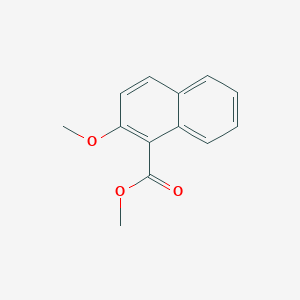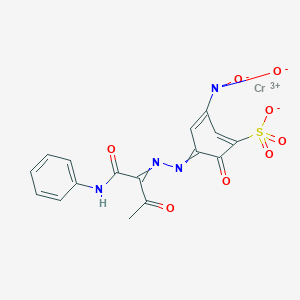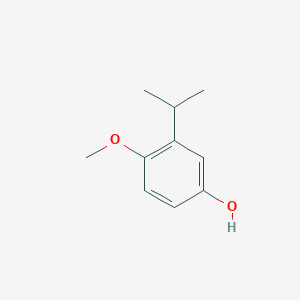
3-Isopropyl-4-methoxyphenol
Vue d'ensemble
Description
“3-Isopropyl-4-methoxyphenol” is a phenol derivative . It is also known as “3-Methyl-4-isopropylphenol” and has the molecular formula C10H14O . It is used in various applications such as an inhibitor for acrylic monomers and acrylonitirles, a stabilizer for chlorinated hydrocarbons and ethyl cellulose, an ultraviolet inhibitor, and a chemical intermediate in the manufacture of antioxidants, pharmaceuticals, plasticizers, and dyestuffs .
Synthesis Analysis
The synthesis of methoxyphenol derivatives has been reported in the literature . For instance, 4-Hydroxy-3-methoxybenzaldehyde was dissolved in 2-propanol and acetic acid, then 2,2-dimethyl-1,3-dioxane-4,6-dione was added .
Molecular Structure Analysis
The molecular structure of “3-Isopropyl-4-methoxyphenol” consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 166.22 .
Chemical Reactions Analysis
In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor for acrylates or styrene monomers . It can be produced from p-benzoquinone and methanol via a free radical reaction .
Applications De Recherche Scientifique
Synthesis and Styrene Copolymerization : This study involved the synthesis and copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, including compounds where R is 3-(4-methoxyphenoxy) (Whelpley et al., 2022).
Thermochemical and Calorimetric Studies : Research on methoxyphenols, including 4-methoxyphenol, explored their strong intermolecular and intramolecular hydrogen bonds in condensed matter, crucial for understanding their roles in antioxidants and biologically active molecules (Varfolomeev et al., 2010).
Toxicity Studies in Rat Liver Slices : This study examined the cytotoxicity of 4-alkyl-2-methoxyphenols in rat liver slices, including 4-isopropyl-2-methoxyphenol, to understand the toxicological impact of these compounds (Thompson et al., 1995).
Lewis Acid Catalyzed Synthesis of Resorcinarenes : This research focused on the Lewis acid catalyzed condensation of 3-methoxyphenol with other compounds, demonstrating its potential in creating complex molecular structures (McIldowie et al., 2000).
Atmospheric Reactivity Studies : The study examined the reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals, highlighting the environmental implications of methoxyphenols resulting from biomass burning (Lauraguais et al., 2014).
Photochemical Studies : Research on the photochemical rearrangement of 3-methoxyphenol under specific conditions provided insights into the chemical behavior of this compound under light exposure (Kakiuchi et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of “3-Isopropyl-4-methoxyphenol” could involve its use in various industries, including plastics, adhesives, and coatings, due to its ability to improve these materials’ thermal stability and flame resistance . It could also find applications as antioxidants, ultraviolet absorbers, and flame retardants .
Propriétés
IUPAC Name |
4-methoxy-3-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTLRGJEUYZYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462581 | |
| Record name | 2-Isopropyl-4-hydroxy anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-4-methoxyphenol | |
CAS RN |
13523-62-1 | |
| Record name | 2-Isopropyl-4-hydroxy anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

